3-(3,4-dichlorophenyl)pentanedioic acid
Description
3-(3,4-Dichlorophenyl)pentanedioic acid (CAS 35271-74-0) is a chlorinated aromatic carboxylic acid characterized by a pentanedioic acid backbone substituted at the third carbon with a 3,4-dichlorophenyl group.
The 3,4-dichlorophenyl moiety is notable for its electron-withdrawing effects, which can influence the compound’s reactivity, solubility, and interactions with biological targets. The pentanedioic acid chain provides two carboxylic acid groups, enabling hydrogen bonding and metal coordination, properties critical for enzyme inhibition or polymer synthesis applications .
Properties
Molecular Formula |
C11H10Cl2O4 |
|---|---|
Molecular Weight |
277.10 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)pentanedioic acid |
InChI |
InChI=1S/C11H10Cl2O4/c12-8-2-1-6(3-9(8)13)7(4-10(14)15)5-11(16)17/h1-3,7H,4-5H2,(H,14,15)(H,16,17) |
InChI Key |
TUSJYIJYZZPHDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)CC(=O)O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorophenyl)pentanedioic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylationThe reaction conditions usually involve heating the reactants in a solvent such as ethanol or methanol, with a base like piperidine or pyridine to catalyze the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biocatalysis using engineered enzymes has been explored for the synthesis of chiral intermediates, which can be applied to the production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dichlorophenyl)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the 3,4-dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
3-(3,4-dichlorophenyl)pentanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be utilized in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorophenyl)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group can enhance binding affinity to these targets, while the glutaric acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Similarity and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
| Compound Name | CAS No. | Substituents | Key Features | Similarity Score |
|---|---|---|---|---|
| 3-(3,4-Dichlorophenyl)pentanedioic acid | 35271-74-0 | 3,4-dichlorophenyl, pentanedioic | Dual carboxylic acid groups; potential for polymer crosslinking or chelation | Reference (1.00) |
| 3-(4-Chlorophenyl)pentanedioic acid | 35271-74-0 | 4-chlorophenyl, pentanedioic | Single chlorine substituent; reduced steric hindrance compared to dichloro analog | 0.91 |
| 3-(3,4-Dichlorophenyl)propanoic acid | 25173-68-6 | 3,4-dichlorophenyl, propanoic | Shorter carbon chain (C3); single carboxylic acid group | 0.98 |
| 4-(4-Chlorophenyl)butyric acid | 4619-18-5 | 4-chlorophenyl, butyric | Longer aliphatic chain (C4); single carboxylic acid group | 0.98 |
| 3-(3,4-Dichlorophenyl)-1,1-dimethylurea | N/A (DCMU) | 3,4-dichlorophenyl, urea | Photosynthetic inhibitor; urea functional group instead of carboxylic acid | N/A |
Notes:
- Chain Length: Pentanedioic acid (C5) offers two carboxylic acid groups, enabling chelation or polymerization, whereas propanoic (C3) and butyric (C4) acids have single acidic groups suited for simpler interactions .
- Functional Groups : Urea derivatives (e.g., DCMU) exhibit different mechanisms of action (e.g., photosynthetic inhibition) compared to carboxylic acids, which often target enzymes or ion channels .
Physicochemical Properties
- Solubility : The dual carboxylic acid groups in this compound increase water solubility relative to its esterified analogs (e.g., diethyl esters in ). However, the dichlorophenyl group counterbalances this with hydrophobic character .
- Melting Point : Chlorinated aromatic acids typically exhibit higher melting points due to strong intermolecular interactions. For example, caffeic acid (a dihydroxy analog) forms yellow crystals, suggesting similar crystalline behavior for the dichlorophenylpentanedioic acid .
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